D-Allose-3-13C is a stable isotope-labeled form of D-allose, a rare sugar that functions as a C-3 epimer of D-glucose. D-allose has garnered attention due to its potential health benefits, including anti-cancer properties and effects on metabolic syndrome. The incorporation of the carbon-13 isotope allows for detailed studies of metabolic pathways and the compound's behavior in biological systems.
D-allose can be derived from D-allulose, which is produced through enzymatic processes involving D-glucose isomerase and other enzymes. The synthesis of D-allose-3-13C typically involves the use of labeled substrates in controlled reactions to ensure the incorporation of the carbon-13 isotope at the specific position.
D-allose belongs to a class of carbohydrates known as monosaccharides, specifically classified as an aldose due to the presence of an aldehyde group. It is categorized under rare sugars, which are sugars that occur in small quantities in nature but have significant biological activities.
The production of D-allose can be achieved through both chemical and biological methods. The biological synthesis is preferred due to its eco-friendliness and specificity. The primary method involves:
In recent studies, engineered strains of Escherichia coli have been utilized for fermentative production, achieving yields of approximately 127.35 mg/L after 84 hours using glucose as a substrate .
The reaction conditions, including pH and temperature, are optimized for maximum yield. For instance, the optimal pH for enzyme activity has been found to be around 8.0, with temperatures ranging from 40°C to 90°C being effective depending on the enzyme used .
D-allose-3-13C has a molecular formula of C6H12O6, with the carbon-13 isotope incorporated at the third carbon position. Its structure can be represented as follows:
The molecular weight of D-allose-3-13C is approximately 182.18 g/mol. The presence of the carbon-13 isotope affects its NMR (Nuclear Magnetic Resonance) spectra, allowing for precise tracking in metabolic studies.
D-allose participates in various biochemical reactions typical of monosaccharides, including:
The enzymatic conversion from D-allulose to D-allose involves specific enzymes that facilitate the rearrangement of hydroxyl groups without significant by-product formation .
The mechanism by which D-allose exerts its biological effects includes:
Studies have shown that D-allose may enhance glucose uptake in cells and modulate insulin signaling pathways, contributing to its anti-metabolic syndrome effects .
D-allose and its isotopically labeled form, D-allose-3-13C, have several applications:
D-Allose (C₆H₁₂O₆) is an aldohexose sugar belonging to the rare sugar family, defined by its scarcity in nature. The 3-¹³C isotopologue features a stable carbon-13 isotope at the C3 position, replacing the natural carbon-12 atom. This modification preserves the compound’s chemical reactivity while introducing a detectable spectroscopic signature. The molecular structure of D-allose features an axial hydroxyl group at C3, distinguishing it from the more common D-glucose (where C3-OH is equatorial). This stereochemical difference governs its unique biological interactions and metabolic processing [6] [9].
Isotopic labeling at C3 is strategically significant for metabolic tracing:
Table 1: Analytical Detection Modalities for D-Allose-3-¹³C
Technique | Resolution | Key Parameters | Applications |
---|---|---|---|
GC-MS | 1–2 Da | TBDMS derivatives; m/z fragments [M-15]⁺ | Quantitative enrichment in amino acids |
LC-MS | <0.01 Da | Retention time; MS² fragmentation | Untargeted metabolomics |
¹³C-NMR | 0.1–0.5 ppm | Chemical shift (δ 73.5–74.2) | Positional confirmation; anomeric equilibria |
Isotope Ratio MS | δ¹³C ±0.1‰ | Combustion interface | Absolute quantitation of enrichment |
The study of rare sugars transitioned from theoretical curiosity to applied science through two pivotal developments:
Table 2: Key Enzymes in D-Allose-3-¹³C Synthesis
Enzyme | Source Organism | Reaction Catalyzed | Isotope Compatibility |
---|---|---|---|
D-Tagatose-3-epimerase | Pseudomonas cichorii | D-Fructose ↔ D-Allulose (C3 epimer) | ¹³C-labeled substrates |
L-Rhamnose isomerase | Bacillus pallidus | D-Allulose ↔ D-Allose (isomerization) | Retains ¹³C at C3 |
Glucose isomerase | Streptomyces spp. | D-Glucose ↔ D-Fructose | ¹³C incorporation at C1 |
Metabolic Flux Analysis (MFA)
¹³C-labeled tracers like D-allose-3-¹³C serve as inputs for in vivo and ex vivo flux mapping:
Structural Biochemistry
Table 3: 13C-MFA Software Tools for D-Allose-3-¹³C Data Analysis
Software | Algorithm | Input Data | Flux Resolution |
---|---|---|---|
INCA | EMU decomposition | MS MID, uptake/secretion rates | ±0.5–5% (central metabolism) |
Metran | EMU with Markov chains | LC-MS/MS fragments | ±1–10% (large networks) |
13CFLUX2 | Cumomer balancing | GC-MS, NMR isotopomers | ±0.1–2% (core pathways) |
OpenFLUX | Elementary modes | MS or NMR enrichments | ±2–8% (genome-scale) |
Emerging Applications
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